cis-1-Benzyl-2,6-dicyanopiperidine
Overview
Description
cis-1-Benzyl-2,6-dicyanopiperidine: is a chemical compound with the molecular formula C14H15N3 and a molecular weight of 225.30 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is known for its unique structure, which includes a piperidine ring substituted with benzyl and dicyano groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Benzyl-2,6-dicyanopiperidine typically involves the reaction of piperidine derivatives with benzyl and cyanide reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: cis-1-Benzyl-2,6-dicyanopiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl cyanide derivatives, while reduction can produce amine-substituted piperidines .
Scientific Research Applications
cis-1-Benzyl-2,6-dicyanopiperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cis-1-Benzyl-2,6-dicyanopiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
- trans-1-Benzyl-2,6-dicyanopiperidine
- 1-Benzyl-2,6-dicyanopiperidine
- 1-Benzyl-2-cyanopiperidine
Uniqueness: cis-1-Benzyl-2,6-dicyanopiperidine is unique due to its cis-configuration, which can result in different chemical and biological properties compared to its trans-isomer and other similar compounds. This configuration can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications .
Properties
IUPAC Name |
(2R,6S)-1-benzylpiperidine-2,6-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-9-13-7-4-8-14(10-16)17(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-8,11H2/t13-,14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOKFAVTFNEWSQ-OKILXGFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C(C1)C#N)CC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N([C@@H](C1)C#N)CC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106006-86-4 | |
Record name | cis-1-Benzyl-2,6-dicyanopiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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